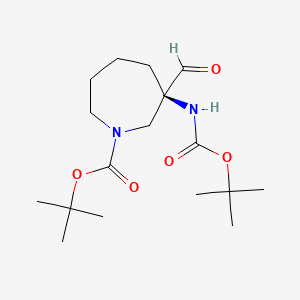
tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a formyl group, and an azepane ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and various oxidizing and reducing agents for modifying the formyl group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The Boc group can be removed using strong acids like TFA, which protonates the carbonyl oxygen, facilitating cleavage and decarboxylation .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the formyl group.
tert-Butyl ®-3-aminopropanoate: Similar but with a different carbon chain length.
tert-Butyl ®-3-hydroxyazepane-1-carboxylate: Similar but with a hydroxyl group instead of a formyl group.
Uniqueness
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate is unique due to the presence of both a Boc-protected amine and a formyl group, which allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C17H30N2O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-formyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azepane-1-carboxylate |
InChI |
InChI=1S/C17H30N2O5/c1-15(2,3)23-13(21)18-17(12-20)9-7-8-10-19(11-17)14(22)24-16(4,5)6/h12H,7-11H2,1-6H3,(H,18,21)/t17-/m1/s1 |
Clave InChI |
XRHWWSCQEQIGNY-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]1(CCCCN(C1)C(=O)OC(C)(C)C)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCCCN(C1)C(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


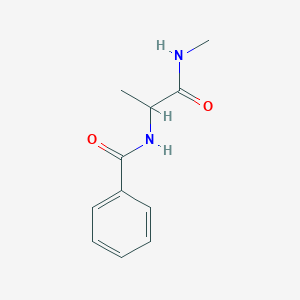
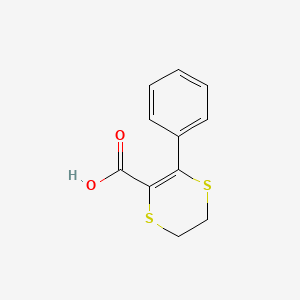
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)
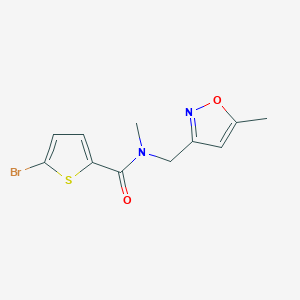

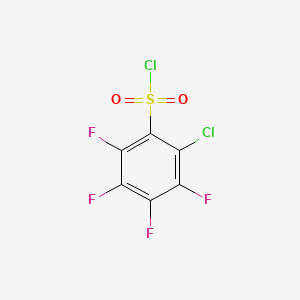
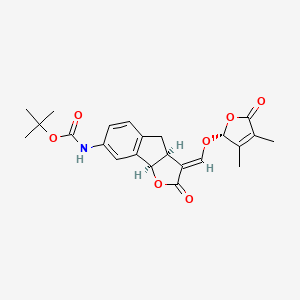
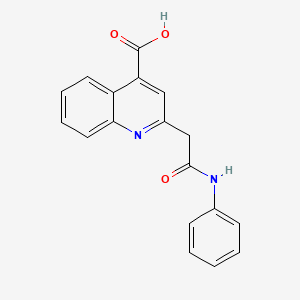


![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
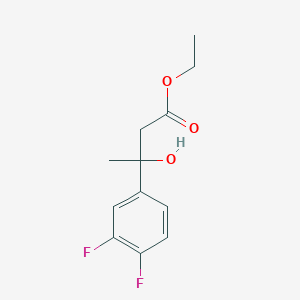
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
